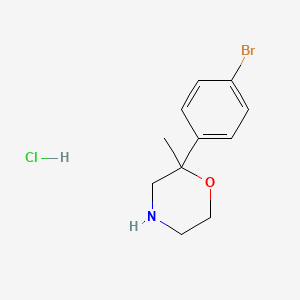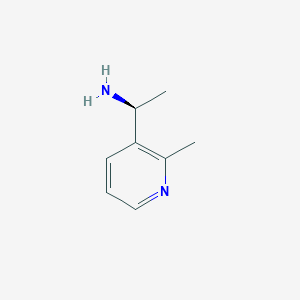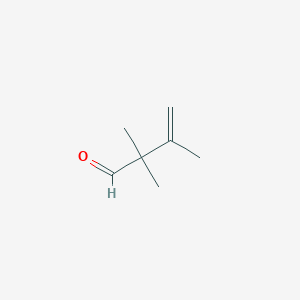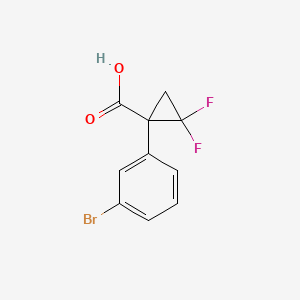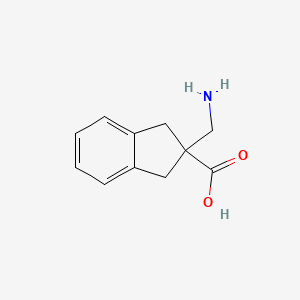
2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indene with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of nitriles, which are reduced to primary amines and then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. For example, the use of palladium-catalyzed reactions can facilitate the formation of the desired product with high selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 2-(aminomethyl)benzoic acid
- 2-(aminomethyl)cyclohexane carboxylic acid
- 2-(aminomethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its indene backbone, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
YBECVMKYYRWNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


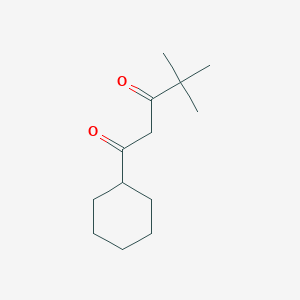
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
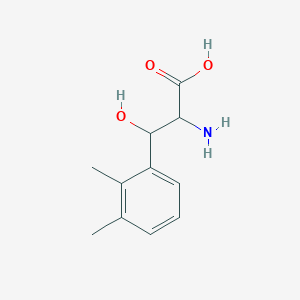
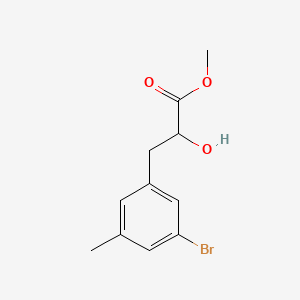


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
